Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate
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Overview
Description
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate is a chemical compound known for its unique structure and reactivity. It is also referred to as 2,3-Butadienoic acid, 2-[(dimethoxyphosphinyl)oxy]-, methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2,3-butadienoic acid with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have applications in organic synthesis and material science.
Scientific Research Applications
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dimethoxyphosphoryl group, which can participate in coordination with metal ions and other electrophilic species. The pathways involved in its reactions include nucleophilic addition, substitution, and elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-butadienoate: A structurally similar compound with different reactivity due to the absence of the dimethoxyphosphoryl group.
Methyl 2-(diethoxyphosphoryl)acetate: Another phosphonate ester with distinct chemical properties and applications.
Uniqueness
Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate is unique due to the presence of both the allene and phosphonate functional groups. This combination imparts distinct reactivity and makes it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
112683-52-0 |
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Molecular Formula |
C7H11O6P |
Molecular Weight |
222.13 g/mol |
InChI |
InChI=1S/C7H11O6P/c1-5-6(7(8)10-2)13-14(9,11-3)12-4/h1H2,2-4H3 |
InChI Key |
MZXMWWAGEKWVGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C=C)OP(=O)(OC)OC |
Origin of Product |
United States |
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